Tetrahydroharmine

描述

准备方法

化学反应分析

四氢哈尔明会发生几种类型的化学反应:

氧化: 这种化合物可以被氧化成哈尔明和哈尔马林.

还原: 相关化合物的还原会生成四氢哈尔明.

取代: 它可以发生取代反应,特别是在吲哚氮原子上.

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应生成的主要产物通常是其他哈尔马拉生物碱,例如哈尔明和哈尔马林.

科学研究应用

Neurogenesis and Neuroprotection

Mechanisms of Action:

Research indicates that THH promotes neurogenesis, which is the process of generating new neurons from neural stem cells. In vitro studies have shown that THH enhances the proliferation and differentiation of progenitor cells into neurons and astrocytes. It has been demonstrated that THH increases the migration capacity of these cells, which is particularly relevant in conditions such as brain injury where stem cell niches are distant from damaged areas .

Case Studies:

- A study involving adult neural stem cells revealed that THH significantly increased both the number and size of neurospheres, indicating its potential as a neuroprotective agent .

- In animal models, THH administration resulted in enhanced expression of neuronal markers such as β-III-tubulin and MAP2, suggesting its role in neuronal maturation .

Antidepressant Effects

Clinical Insights:

THH has been associated with antidepressant-like effects in various animal models. It has been shown to reduce immobility time in forced swim tests, a common measure for assessing antidepressant activity . The compound's mechanism may involve modulation of neurotransmitter systems, particularly serotonin receptors.

Research Findings:

- In a systematic review, it was noted that harmine and related compounds like THH could influence mitochondrial function and energy metabolism in the brain, contributing to their antidepressant properties .

- Additionally, studies have indicated that THH may enhance synaptic plasticity, which is crucial for mood regulation and cognitive function .

Addiction Treatment

Potential as a Therapeutic Agent:

There is emerging evidence suggesting that THH may play a role in treating substance use disorders. Specifically, it has been proposed that THH could act as a dopamine-releasing agent, similar to some conventional treatments for cocaine dependence .

Experimental Studies:

- An investigation into the effects of harmine (which shares similar properties with THH) indicated significant increases in dopamine efflux within specific brain regions associated with reward processing. This suggests that THH could potentially be used to mitigate withdrawal symptoms or cravings associated with drug dependence .

Cardiovascular Health

Pharmacological Implications:

THH's impact on cardiovascular health is an area of ongoing research. Some studies suggest that β-carbolines can influence vascular function and may have protective effects against certain cardiovascular diseases due to their antioxidant properties .

Clinical Observations:

- Clinical trials involving ayahuasca have shown that participants experienced changes in blood pressure and heart rate, indicating that components like THH may play a role in cardiovascular responses during psychedelic experiences .

Cancer Research

Anticancer Properties:

Recent studies have begun to explore the anticancer potential of THH. It has been suggested that β-carbolines may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction .

Research Findings:

- A review highlighted the potential of compounds including THH in cancer therapy, emphasizing their ability to inhibit tumor growth and promote apoptosis in malignant cells .

Summary Table of Applications

作用机制

相似化合物的比较

四氢哈尔明类似于其他哈尔马拉生物碱,如哈尔明、哈尔马林和哈尔莫 。 它独特的特点是同时作为单胺氧化酶A抑制剂和血清素再摄取抑制剂的双重作用 。 这使得它在调节血清素水平方面比其对应物更有效 .

类似化合物

- 哈尔明

- 哈尔马林

- 哈尔莫

- N,N-二甲基色胺(DMT)

生物活性

Tetrahydroharmine (THH) is a harmala alkaloid predominantly found in the plant Banisteriopsis caapi, which is a key ingredient in the traditional psychoactive brew ayahuasca. This compound has garnered significant attention for its potential therapeutic effects, particularly in the context of neuropharmacology and mental health. This article explores the biological activity of THH, highlighting its mechanisms of action, effects on neural cells, and implications for therapeutic use.

THH is structurally related to other β-carbolines such as harmine and harmaline. It acts primarily as a monoamine oxidase (MAO) inhibitor , which enhances the availability of neurotransmitters like serotonin. Additionally, THH has been identified as a serotonin reuptake inhibitor , further contributing to its psychoactive effects .

| Property | Value |

|---|---|

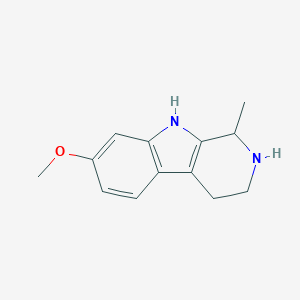

| IUPAC Name | 1,2,3,4-Tetrahydroharmine |

| Molecular Formula | C13H14N2O |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 17019-01-1 |

| Solubility | Soluble in methanol and ethanol |

Neurogenesis and Cellular Effects

Research indicates that THH promotes neurogenesis , the process by which new neurons are formed in the brain. In studies using adult neural stem cells , THH has been shown to stimulate proliferation, migration, and differentiation into neurons . The effects of THH are particularly pronounced in the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus, regions critical for learning and memory.

- Proliferation : THH significantly increases the number of neurospheres, indicating enhanced stem cell activity.

- Migration : It promotes cellular migration towards areas of injury, which is crucial for brain repair mechanisms.

- Differentiation : THH encourages differentiation into neuronal phenotypes as evidenced by increased expression of neuronal markers such as β-III-tubulin and MAP2 .

Anti-inflammatory Properties

In addition to its neurogenic effects, THH exhibits anti-inflammatory properties. Studies have shown that it reduces the production of pro-inflammatory cytokines (IL-2, IL-6, IL-17, TNF) in microglial cells, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Studies and Clinical Implications

Clinical research has begun to explore the therapeutic potential of THH within the context of mental health disorders:

- Depression : Animal models have demonstrated that β-carbolines including THH exhibit antidepressant-like effects. These findings correlate with increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth .

- Anxiety Disorders : The modulation of serotonin levels through MAO inhibition may also contribute to anxiolytic effects, making THH a candidate for further investigation in anxiety treatment protocols.

- Neurodegenerative Diseases : Given its neuroprotective and anti-inflammatory properties, THH could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

Pharmacokinetics

The pharmacokinetic profile of THH shows a relatively long half-life compared to other β-carbolines like harmine, with studies reporting a half-life of approximately 8.9 hours . This extended duration may enhance its therapeutic efficacy when administered in clinical settings.

属性

IUPAC Name |

7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLDQJLIBNPEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901873 | |

| Record name | (+/-)-Tetrahydroharmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17019-01-1, 486-93-1 | |

| Record name | (±)-Tetrahydroharmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17019-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydroharmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leptaflorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Tetrahydroharmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROHARMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q1E0G45A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。